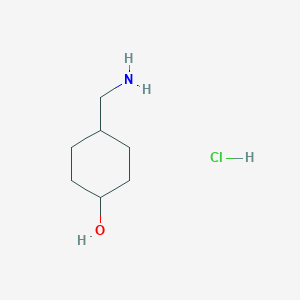

cis-4-(Aminomethyl)cyclohexanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWWGZSFABKRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to cis-4-(Aminomethyl)cyclohexanol Hydrochloride: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-(Aminomethyl)cyclohexanol hydrochloride is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its unique stereochemistry and bifunctional nature, possessing both a primary amine and a hydroxyl group on a cyclohexane scaffold, make it a valuable building block for the synthesis of complex molecules, most notably as a precursor to the mucolytic agent ambroxol and in the exploration of novel antihypertensive drugs.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and applications of this compound, offering insights for its effective utilization in research and drug development.

Physicochemical Properties

The hydrochloride salt of cis-4-(aminomethyl)cyclohexanol enhances its solubility and bioavailability, making it particularly suitable for pharmaceutical applications.[1] The cis-configuration of the aminomethyl and hydroxyl groups on the cyclohexane ring, which preferentially adopts a stable chair conformation, dictates its three-dimensional structure and, consequently, its reactivity and biological interactions.[1]

| Property | Value | Source |

| Chemical Formula | C₇H₁₆ClNO | [1][2][3][4] |

| Molecular Weight | 165.66 g/mol | [1][2][3] |

| CAS Number | 1236132-25-4 | [2][3][4][5] |

| IUPAC Name | (1s,4s)-4-(aminomethyl)cyclohexan-1-ol hydrochloride | [2] |

| Appearance | White to off-white solid (expected) | General knowledge |

| Purity | Typically ≥95-97% | [2][3] |

| Storage | 2-8°C under an inert atmosphere | [1] |

Synthesis and Stereochemical Control

The synthesis of this compound typically involves the stereoselective reduction of a suitable precursor, followed by salt formation. A common strategy is the reduction of cis-4-(nitromethyl)cyclohexanol.[1]

Representative Synthetic Pathway:

References

Molecular structure of cis-4-(Aminomethyl)cyclohexanol hydrochloride

An In-depth Technical Guide to the Molecular Structure of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Executive Summary

This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and characterization of this compound (CAS No: 1236132-25-4). This bifunctional cycloaliphatic compound is a critical building block in medicinal chemistry, notably as a key intermediate and reference standard in the synthesis of pharmaceuticals such as mucolytic agents.[1] The guide delves into the nuanced stereochemistry of the molecule, presenting a framework for its definitive structural elucidation using modern analytical techniques. Methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are detailed, providing researchers, scientists, and drug development professionals with the practical insights required for robust quality control and characterization. The causality behind experimental choices is emphasized, ensuring a deep understanding of not just the 'how,' but the 'why.'

Introduction: A Versatile Synthetic Intermediate

This compound is a cyclohexanol derivative featuring a hydroxyl group and an aminomethyl group in a 1,4-cis configuration.[2] Its molecular formula is C₇H₁₆ClNO, and it has a molecular weight of 165.66 g/mol .[2][3] The presence of both a primary amine and a primary alcohol on a conformationally restricted cyclohexane scaffold makes it a highly valuable and versatile intermediate for the synthesis of more complex molecules.[1]

In the pharmaceutical industry, control of stereochemistry is paramount, as different stereoisomers of a drug molecule can have vastly different pharmacological and toxicological profiles. The cis-configuration of this molecule imposes specific spatial constraints on its functional groups, which directly influences its reactivity and its ability to interact with biological targets like enzymes or receptors.[1][2] It is a known intermediate and impurity in the synthesis of ambroxol, a widely used mucolytic agent, making its unambiguous identification and purity assessment a critical aspect of quality assurance in drug manufacturing.[1] This guide provides the technical foundation for achieving that goal.

Molecular Geometry: The Chair Conformation and Stereochemistry

The structural rigidity of the cyclohexane ring is a defining feature of this compound. The ring predominantly adopts a stable chair conformation to minimize torsional and steric strain. In the cis-isomer, both the hydroxyl and aminomethyl substituents are on the same face of the ring. This forces one substituent into an axial position and the other into an equatorial position. The equilibrium between the two possible chair conformations (one with an axial -OH and equatorial -CH₂NH₃⁺, and the other with an equatorial -OH and axial -CH₂NH₃⁺) is a key determinant of the molecule's reactivity and spectroscopic properties.

Caption: Equilibrium between the two chair conformations of cis-4-(Aminomethyl)cyclohexanol.

Representative Synthesis and Purification Workflow

The synthesis of this compound can be achieved through various reductive pathways. A common and effective strategy involves the reduction of a suitable precursor, such as a cis-4-cyanocyclohexanol or cis-4-(nitromethyl)cyclohexanol derivative, followed by salt formation. The following protocol is representative of a catalytic hydrogenation approach, adapted from established methods for similar structures.[1]

Caption: General workflow for the synthesis of cis-4-(Aminomethyl)cyclohexanol HCl.

Detailed Synthesis Protocol (Representative)

-

Reaction Setup : To a solution of the starting precursor (e.g., trans-4-cyanocyclohexane-1-carboxylic acid) in a suitable solvent like aqueous methanol, add ammonia water to create an alkaline environment.

-

Catalyst Addition : Add a catalytic amount of Raney nickel to the solution under an inert atmosphere.

-

Hydrogenation : Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Workup : Carefully filter the catalyst from the reaction mixture. Remove the solvent from the filtrate by distillation under reduced pressure.

-

Hydrolysis & Salt Formation : If starting from an ester, hydrolyze the residue with dilute hydrochloric acid. For the amine, dissolve the residue in a suitable solvent like isopropanol and add a solution of hydrochloric acid (e.g., 4M in dioxane).

-

Isolation : The hydrochloride salt will precipitate. Isolate the solid product by suction filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum. Recrystallization from a solvent like isopropanol can be performed for further purification.[1]

Structural Elucidation and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and the assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the stereochemistry of cyclohexanol derivatives. The chemical shifts and, more importantly, the spin-spin coupling constants (J-values) of the ring protons provide definitive proof of the cis configuration.

Causality : In a chair conformation, the J-value between two adjacent axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are much smaller (2-5 Hz). By analyzing the multiplicity of the signals for the protons at C1 (bearing the -OH group) and C4 (bearing the -CH₂NH₃⁺ group), one can deduce the axial or equatorial orientation of these substituents and confirm the cis relationship. For the cis isomer, one of these protons will be axial and the other equatorial, leading to a complex multiplet with smaller coupling constants compared to the large triplet of triplets (two J_ax-ax and one J_ax-eq) expected for the C1 and C4 protons in the trans isomer (where both substituents are equatorial).[4]

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Features |

| -CH-OH (C1) | ~3.9 - 4.1 | ~68 - 72 | Multiplet. Chemical shift and multiplicity are highly sensitive to axial/equatorial position. |

| -CH-CH₂- (C4) | ~1.8 - 2.0 | ~35 - 40 | Multiplet, serves as the attachment point for the aminomethyl group. |

| -CH₂-NH₃⁺ | ~2.9 - 3.1 | ~45 - 50 | Typically a doublet, coupled to the C4 proton. Shifted downfield due to the protonated amine. |

| Cyclohexane Ring Protons (-CH₂-) | ~1.4 - 1.9 | ~28 - 35 | Complex, overlapping multiplets from the remaining 8 protons on the ring. |

*Note: These are estimated values based on data for the closely related compound cis-4-aminocyclohexanol hydrochloride in D₂O and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.[4][5]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolution : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a clean NMR tube.[4]

-

Acquisition : Acquire spectra on a high-field NMR spectrometer (≥400 MHz) at a constant temperature (e.g., 298 K).

-

¹H NMR Parameters : Use a standard single-pulse experiment with 16-64 scans and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters : Use a proton-decoupled single-pulse experiment with ≥1024 scans and a relaxation delay of 2-5 seconds to account for the low natural abundance of ¹³C.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups in the molecule.

Causality : The hydrochloride salt of a primary amine (-NH₃⁺) exhibits characteristic N-H stretching and bending vibrations. The hydroxyl group (-OH) shows a strong, broad O-H stretching band. The C-O and C-N bonds also have characteristic stretches in the fingerprint region.

| Functional Group | Expected Absorption Band (cm⁻¹) * | Vibration Mode |

| O-H (Alcohol) | 3400 - 3200 (Broad) | Stretching |

| N-H (Ammonium) | 3200 - 2800 (Broad, multiple bands) | Stretching |

| C-H (Aliphatic) | 2950 - 2850 | Stretching |

| N-H (Ammonium) | ~1600 & ~1500 | Asymmetric & Symmetric Bending |

| C-O (Alcohol) | 1100 - 1000 | Stretching |

*Note: These are general ranges. The broadness of the O-H and N-H bands is due to hydrogen bonding in the solid state.[6]

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation : Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grinding : Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis : Record the spectrum in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging at least 16 scans against a background spectrum of a pure KBr pellet.[6]

Mass Spectrometry (MS)

Mass spectrometry is primarily used to confirm the molecular weight and to assess purity, often in conjunction with a separation technique like HPLC (LC-MS).

Causality : Under electrospray ionization (ESI) in positive mode, the molecule is expected to be detected as its molecular ion [M+H]⁺ (for the free base) or as the cation [M]⁺ (as it is already a salt). The molecular weight of the free base is 145.23 g/mol , so the expected m/z would be ~146.24. Fragmentation patterns typically involve the loss of small, neutral molecules like water (H₂O) from the cyclohexanol ring or ammonia (NH₃) from the aminomethyl group.

Caption: Expected ESI-MS fragmentation pathway for cis-4-(Aminomethyl)cyclohexanol.

Experimental Protocol: HPLC-MS for Purity Analysis

-

Chromatography System : An HPLC system coupled to a mass spectrometer with an ESI source.

-

Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate : 1.0 mL/min.

-

MS Detection : Positive ion mode, scanning a mass range of m/z 50-500.

-

Analysis : Monitor for the expected molecular ion and potential impurities, such as the trans-isomer, which may have a slightly different retention time.

Physicochemical Properties

A summary of the key physicochemical properties is crucial for handling, formulation, and storage.

| Property | Value | Reference / Note |

| CAS Number | 1236132-25-4 | [3] |

| Molecular Formula | C₇H₁₆ClNO | [2][3] |

| Molecular Weight | 165.66 g/mol | [2][3] |

| Appearance | White to off-white solid | Expected based on analogs.[7] |

| Melting Point | ~193-200 °C | Based on data for cis-4-aminocyclohexanol HCl.[7] |

| Solubility | Soluble in water, methanol | The hydrochloride salt form enhances solubility in polar solvents.[2] |

| Storage | 2-8°C, under inert gas | The compound may be moisture-sensitive.[7] |

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a molecular scaffold and synthetic intermediate.

-

Pharmaceutical Synthesis : It is a documented building block for synthesizing active pharmaceutical ingredients (APIs), most notably as a precursor to ambroxol and related compounds.[1]

-

Impurity Reference Standard : In the quality control of APIs like ambroxol, this compound serves as a characterized reference standard to identify and quantify process-related impurities.[1]

-

Medicinal Chemistry Research : The conformationally constrained cyclohexane ring is an attractive scaffold for designing novel therapeutic agents. The cis-1,4-disubstitution pattern allows for the precise spatial positioning of pharmacophoric features to optimize interactions with biological targets such as G-protein coupled receptors (GPCRs) or enzymes.[2]

Conclusion

The molecular structure of this compound is defined by its 1,4-cis stereochemistry on a stable chair-form cyclohexane ring. Its definitive characterization is not reliant on a single analytical technique, but rather on the synergistic application of several methods. NMR spectroscopy stands as the primary tool for confirming stereochemistry through the analysis of proton coupling constants. FTIR provides rapid confirmation of essential functional groups, while LC-MS serves to verify molecular weight and assess purity with high sensitivity. Together, these techniques provide a robust analytical framework for researchers and drug development professionals to ensure the structural integrity and quality of this important chemical intermediate.

References

- 1. cis-4-Aminocyclohexanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. This compound|1236132-25-4 [benchchem.com]

- 3. This compound 97% | CAS: 1236132-25-4 | AChemBlock [achemblock.com]

- 4. benchchem.com [benchchem.com]

- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 6. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cis-4-Amino-cyclohexanol hydrochloride 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Stereochemistry of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of cis-4-(aminomethyl)cyclohexanol hydrochloride, a versatile building block in medicinal chemistry.[1] The discussion delves into the foundational principles of cyclohexane conformational analysis, stereoselective synthetic strategies to obtain the desired cis isomer, and the critical analytical techniques required for unambiguous stereochemical assignment. By integrating mechanistic insights with practical, field-proven methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of substituted cyclohexane derivatives.

Introduction: The Significance of Stereoisomerism

In pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Different stereoisomers of a drug can exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle.[2]

This compound (Figure 1) is a 1,4-disubstituted cyclohexane derivative that serves as a key synthetic intermediate.[1] Its rigid cyclic structure gives rise to two distinct diastereomers: cis and trans. The biological activity and physical properties of molecules derived from this scaffold are intrinsically linked to the relative orientation of the aminomethyl and hydroxyl functional groups.[1] Therefore, the ability to selectively synthesize and definitively characterize the cis isomer is a critical requirement for its application in drug discovery and development.

cyclohexanol_hydrochloride_structure.png)

Figure 1. Chemical structure of this compound.

Foundational Stereochemistry: Conformational Analysis

To understand the stereochemistry of cis-4-(aminomethyl)cyclohexanol, one must first grasp the conformational dynamics of the cyclohexane ring. The lowest energy conformation of cyclohexane is the "chair" form, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).[3]

For a 1,4-disubstituted cyclohexane, the cis and trans isomers have different conformational possibilities:

-

cis-isomer: One substituent is in an axial position, and the other is equatorial (a,e). Through a process called ring-flipping, this conformation interconverts with an energetically equivalent form where the substituents have switched positions (e,a).[4]

-

trans-isomer: Both substituents are either axial (diaxial, a,a) or equatorial (diequatorial, e,e). The diequatorial conformation is significantly more stable and therefore predominates, as it avoids unfavorable 1,3-diaxial steric interactions.[5]

In cis-4-(aminomethyl)cyclohexanol, the molecule exists as a rapid equilibrium between two chair conformers. The conformer that places the sterically bulkier aminomethyl group in the more stable equatorial position is generally favored.[6]

Diagram 1. Chair conformations of cis and trans isomers.

Stereoselective Synthetic Strategies

Achieving a high yield of the cis isomer requires careful selection of the synthetic route and reaction conditions. A prevalent and effective method is the catalytic hydrogenation of an aromatic precursor, such as 4-hydroxybenzylamine or a related derivative.

The stereochemical outcome of aromatic ring hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions.[7] While many catalysts produce a mixture of cis and trans isomers, certain systems show a marked preference for cis selectivity.

Causality of cis-Selectivity: The mechanism involves the adsorption of one face of the aromatic ring onto the surface of the heterogeneous catalyst. The subsequent addition of hydrogen atoms occurs from the metal surface, leading to a syn-addition, which results in the formation of the cis isomer.[7] Rhodium-based catalysts, in particular, are well-documented for their high cis selectivity in the hydrogenation of substituted aromatic rings.[8][9]

Diagram 2. General synthetic workflow for cis-isomer.

Protocol: Rhodium-Catalyzed Hydrogenation

This protocol describes a representative laboratory-scale synthesis.

-

Reactor Setup: A high-pressure hydrogenation vessel is charged with the aromatic precursor (e.g., 4-hydroxybenzylamine) and a suitable solvent, such as ethanol or acetic acid.

-

Catalyst Addition: The catalyst, typically 5% Rhodium on alumina (Rh/Al₂O₃) or Rhodium on carbon (Rh/C), is added under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 1-5 mol%.

-

Reaction Execution: The vessel is sealed, purged with hydrogen gas, and then pressurized to the target pressure (typically 50-100 atm). The reaction is stirred vigorously at an elevated temperature (e.g., 50-100 °C) until hydrogen uptake ceases, indicating reaction completion.[7]

-

Work-up: After cooling and venting, the catalyst is removed by filtration through a pad of celite.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, is often purified by recrystallization. The different solubilities of the hydrochloride salts of the cis and trans isomers can be exploited to isolate the desired cis product in high purity.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in dioxane) to precipitate the final hydrochloride salt.[10]

Analytical Characterization and Confirmation

Unambiguous confirmation of the cis stereochemistry is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose.[5][11] Chromatographic methods can also be employed for separation and quantification.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key to distinguishing cis and trans isomers lies in the analysis of proton (¹H) NMR spectra, specifically the chemical shifts and, most importantly, the proton-proton coupling constants (J-values).[14][15]

The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus curve.[16]

-

Axial-Axial (a,a) Coupling: Dihedral angle of ~180°. This results in a large coupling constant, typically in the range of 10-13 Hz.[15]

-

Axial-Equatorial (a,e) & Equatorial-Equatorial (e,e) Coupling: Dihedral angles of ~60°. These result in small coupling constants, typically 2-5 Hz.[15][17]

Applying the Principle:

-

In the trans isomer , the favored diequatorial conformation places the protons at C1 (attached to OH) and C4 (attached to the CH₂NH₂ group) in axial positions. Therefore, the ¹H NMR signal for the H1 proton will appear as a multiplet with at least one large axial-axial coupling constant (~10-13 Hz).[15]

-

In the cis isomer , the H1 proton will be either axial or equatorial. In either case, it will not have two adjacent axial protons. Its couplings will be of the axial-equatorial and equatorial-equatorial type, resulting in a multiplet characterized by small coupling constants (2-5 Hz). This often manifests as a broader, less resolved signal compared to the corresponding signal in the trans isomer.[15]

Data Summary:

| Spectroscopic Feature | cis-Isomer (a,e) | trans-Isomer (e,e) | Rationale for Distinction |

| H1 Proton Signal | Multiplet (often broad) | Multiplet (often a triplet of triplets) | The H1 proton in the trans isomer is axial and exhibits large axial-axial couplings. |

| H1 Coupling Constants | Small (³Jae, ³Jee ≈ 2-5 Hz) | Large (³Jaa ≈ 10-13 Hz) | The dihedral angle dependence of J-coupling provides definitive stereochemical proof.[15][16] |

| Ring Proton Region | More compact chemical shift range | Wider range of chemical shifts | The rigid diequatorial conformation of the trans isomer leads to greater differentiation between axial and equatorial protons.[15] |

¹³C NMR can also be used, as the chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents, though ¹H NMR coupling constants provide the most direct and unambiguous evidence.[15]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating diastereomers like the cis and trans isomers of 4-(aminomethyl)cyclohexanol.[18]

-

Methodology: Separation is achieved based on the different partitioning behavior of the isomers between a stationary phase (e.g., silica, C18) and a mobile phase.

-

Application: These techniques are invaluable for assessing the purity of the synthesized material and determining the cis/trans ratio. While NMR confirms the identity, chromatography quantifies the isomeric purity.

References

- 1. This compound|1236132-25-4 [benchchem.com]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mlsu.ac.in [mlsu.ac.in]

- 8. Stereoselective Aromatic Ring Hydrogenation over Supported Rhodium Catalysts in Supercritical Carbon Dioxide Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cis-4-Aminocyclohexanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 13. books.rsc.org [books.rsc.org]

- 14. tutorchase.com [tutorchase.com]

- 15. benchchem.com [benchchem.com]

- 16. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]

- 17. reddit.com [reddit.com]

- 18. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

cis-4-(Aminomethyl)cyclohexanol hydrochloride mechanism of action

An In-Depth Technical Guide Topic: Elucidating the Mechanism of Action of Cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for this compound. Drawing from established principles of pharmacology and the well-documented activity of its structural analogs, this document elucidates its primary role as an antifibrinolytic agent. We will deconstruct its molecular interactions with the fibrinolytic system, detail robust experimental protocols for validating its activity, and present a framework for data interpretation. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this compound and its derivatives.

Section 1: Molecular Profile and Structural Rationale

This compound is a synthetic small molecule featuring a cyclohexane ring with an aminomethyl and a hydroxyl group in a cis-stereochemical configuration[1]. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for biological assays[1].

Its structure is of significant interest due to its strong resemblance to tranexamic acid , a well-established antifibrinolytic drug[2][3]. Both molecules share the 4-(aminomethyl)cyclohexane core. The key distinctions are the substituent at the 1-position (hydroxyl group vs. carboxylic acid) and the stereochemistry (cis vs. trans for tranexamic acid). This structural similarity strongly suggests that this compound functions as a lysine analog , a hypothesis that forms the cornerstone of its primary mechanism of action[3][4]. The aminomethyl group provides a positive charge, crucial for interacting with negatively charged binding sites on its biological target[1].

Section 2: Primary Mechanism of Action: Inhibition of Fibrinolysis

The overwhelming body of evidence for structurally related lysine analogs points to a primary mechanism centered on the inhibition of the fibrinolytic system[2][4][5]. Fibrinolysis is the enzymatic process of breaking down fibrin clots, primarily mediated by the serine protease, plasmin[2].

The Molecular Target: Plasminogen and its Lysine Binding Sites

The key molecular target for this compound is plasminogen , the inactive zymogen precursor of plasmin[3]. Plasminogen contains several specific regions known as lysine-binding sites (LBS) [6][7][8]. These sites are critical for the function of the fibrinolytic system; they mediate the binding of plasminogen and plasmin to fibrin within a clot[9][10]. This binding is essential for two reasons:

-

It localizes the fibrinolytic activity to the site of the clot.

-

It induces a conformational change in plasminogen, making it a more efficient substrate for activation by tissue plasminogen activator (t-PA)[2][11].

Competitive Inhibition at Lysine-Binding Sites

This compound acts as a competitive inhibitor by mimicking the amino acid lysine[3][4]. It binds with high affinity to the lysine-binding sites on both plasminogen and plasmin[2][3]. By occupying these sites, the compound effectively prevents plasminogen and plasmin from binding to the surface of the fibrin clot[2][5].

This competitive blockade has a dual inhibitory effect:

-

Inhibition of Plasminogen Activation: By preventing plasminogen from binding to fibrin, it curtails the localized, fibrin-enhanced activation of plasminogen to plasmin by t-PA[2].

-

Inhibition of Fibrin Degradation: It prevents active plasmin from binding to its substrate, fibrin, thereby directly inhibiting the degradation of the clot matrix[3].

The ultimate pharmacological consequence is the stabilization of the fibrin clot, leading to reduced bleeding or hemostasis.

Figure 1: The antifibrinolytic mechanism of this compound. The compound competitively blocks the lysine-binding sites (LBS) on plasminogen, preventing its interaction with the fibrin clot and subsequent fibrinolysis.

Section 3: Experimental Framework for Mechanistic Validation

To empirically validate the proposed mechanism, a combination of in vitro and in vivo assays is essential. The following protocols are designed to be robust and self-validating.

In Vitro Confirmation: Turbidimetric Fibrin Clot Lysis Assay

Causality & Rationale: This assay directly measures the entire process of clot formation and subsequent lysis in a controlled plasma environment[12][13]. By introducing a fibrinolytic stimulus (t-PA) and observing the effect of our test compound, we can directly quantify its antifibrinolytic potential. The turbidity (measured as optical density) of the plasma is proportional to the amount of fibrin polymer formed[12][13].

Protocol:

-

Reagent Preparation:

-

Test Compound: Prepare a 10 mM stock solution of this compound in Tris-buffered saline (TBS, pH 7.4). Create a serial dilution series (e.g., 1000 µM to 1 µM).

-

Positive Control: Prepare an identical dilution series of tranexamic acid.

-

Plasma: Use pooled, citrated normal human plasma. Centrifuge to ensure it is platelet-poor.

-

Coagulation Initiator: Prepare a solution of human α-thrombin (target final concentration: 0.5 U/mL) and CaCl₂ (target final concentration: 10 mM) in TBS[12][14].

-

Fibrinolysis Initiator: Prepare a solution of recombinant human t-PA (target final concentration: ~100-120 ng/mL, to be optimized) in TBS[13].

-

-

Assay Procedure (96-well plate format):

-

Pre-warm a spectrophotometer plate reader to 37°C.

-

In each well, add in the following order:

-

50 µL Platelet-Poor Plasma.

-

10 µL of test compound dilution, positive control, or TBS (for vehicle control).

-

-

Incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 40 µL of a combined Thrombin/CaCl₂/t-PA solution to each well.

-

Immediately begin reading the absorbance at 405 nm every 60 seconds for at least 120 minutes.

-

-

Data Analysis & Self-Validation:

-

Plot absorbance vs. time to generate clot lysis curves.

-

The primary endpoint is the Clot Lysis Time , often defined as the time from the peak absorbance to 50% lysis[13].

-

A successful experiment will show that the vehicle control lyses within the assay window, while this compound and tranexamic acid produce a concentration-dependent prolongation of the clot lysis time.

-

Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit fibrinolysis by 50%.

-

Figure 2: Experimental workflow for the in vitro turbidimetric fibrin clot lysis assay.

In Vivo Efficacy: Murine Tail Bleeding Model

Causality & Rationale: While in vitro assays confirm molecular mechanism, an in vivo model is crucial to demonstrate physiological efficacy, accounting for pharmacokinetics and the complex interplay of the entire hemostatic system[15]. The tail transection model is a standardized and widely used method to assess hemostatic function in rodents[15][16].

Protocol:

-

Animal Handling:

-

Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Anesthetize mice (e.g., via isoflurane inhalation or injectable ketamine/xylazine).

-

-

Compound Administration:

-

Administer this compound via intravenous (tail vein) or intraperitoneal injection at various doses (e.g., 10, 30, 100 mg/kg).

-

Include a vehicle control group (e.g., saline) and a positive control group (tranexamic acid).

-

Allow for a 15-30 minute absorption period post-administration.

-

-

Bleeding Induction and Measurement:

-

Pre-warm saline (0.9% NaCl) in a beaker to 37°C.

-

Using a sharp scalpel, transect the distal 3 mm of the mouse's tail.

-

Immediately immerse the transected tail into the pre-warmed saline.

-

Start a timer and measure the bleeding time : the time until bleeding has completely stopped for at least 30 seconds[15].

-

Alternatively, or in addition, measure total blood loss by quantifying the amount of hemoglobin in the saline spectrophotometrically (by measuring absorbance at 575 nm of the collected saline)[15].

-

-

Data Analysis & Self-Validation:

-

Compare the bleeding time and/or total blood loss between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

A successful outcome will demonstrate a statistically significant, dose-dependent reduction in bleeding time and/or blood loss in the groups treated with this compound.

-

Section 4: Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Summary of Mechanistic Validation Data

| Assay Type | Parameter Measured | Vehicle Control | cis-4-(Aminomethyl)cyclohexanol HCl | Tranexamic Acid (Positive Control) |

| In Vitro Fibrinolysis | IC₅₀ (µM) | N/A | [Insert experimental value] | [Insert experimental value] |

| In Vivo Bleeding Model | Bleeding Time (seconds) | [Insert mean ± SEM] | [Insert mean ± SEM] | [Insert mean ± SEM] |

| In Vivo Bleeding Model | Blood Loss (µL) | [Insert mean ± SEM] | [Insert mean ± SEM] | [Insert mean ± SEM] |

Conclusion

The mechanism of action of this compound is firmly rooted in its function as a lysine analog that competitively inhibits fibrinolysis. By binding to the lysine-binding sites of plasminogen and plasmin, it prevents the degradation of the fibrin clot matrix, thereby exerting a potent antifibrinolytic and hemostatic effect. This mechanism is directly analogous to that of the clinically utilized drug, tranexamic acid. The experimental protocols detailed in this guide provide a robust framework for researchers to validate this mechanism, quantify the compound's potency, and confirm its physiological efficacy, paving the way for further drug development and application.

References

- 1. This compound|1236132-25-4 [benchchem.com]

- 2. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Involvement of the lysine-binding sites of plasminogen on its interaction with concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Lysine- and arginyl-binding sites of plasminogen domains] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Inactivation of the lysine binding sites of human plasminogen (hPg) reveals novel structural requirements for the tight hPg conformation, M-protein binding, and rapid activation [frontiersin.org]

- 9. On the specific interaction between the lysine-binding sites in plasmin and complementary sites in alpha2-antiplasmin and in fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of cell-surface lysines in plasminogen binding to cells: identification of alpha-enolase as a candidate plasminogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. benchchem.com [benchchem.com]

- 13. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www1.wfh.org [www1.wfh.org]

- 15. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Animal models of hemorrhage, parameters, and development of hemostatic methods - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Research Applications of cis-4-(Aminomethyl)cyclohexanol Hydrochloride: A Versatile Bifunctional Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-4-(Aminomethyl)cyclohexanol hydrochloride is a bifunctional cycloaliphatic compound featuring both a primary amine and a hydroxyl group in a fixed cis-stereochemical orientation. This constrained conformation and the presence of two reactive functional groups make it a highly valuable and versatile building block in medicinal chemistry and materials science. Its rigid cyclohexane core allows for the precise spatial positioning of substituents, a critical feature in designing molecules with high specificity for biological targets. This technical guide explores the core applications of this compound, providing insights into its role in the synthesis of therapeutic agents, its use as a monomer in polymer chemistry, and detailed protocols for its application.

Introduction: Structural and Chemical Properties

This compound (CAS No. 1236132-25-4) is a derivative of cyclohexanol with an aminomethyl group at the 4-position.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media. The defining feature of this molecule is the cis relationship between the hydroxyl and aminomethyl groups, meaning they reside on the same face of the cyclohexane ring. In its most stable chair conformation, one substituent typically occupies an axial position while the other is equatorial, minimizing steric strain.[2] This fixed spatial arrangement is crucial for its utility as a scaffold in drug design.

The molecule possesses two key functional groups available for synthetic modification:

-

A primary amine (-NH2): Nucleophilic and basic, it readily participates in reactions such as amidation, alkylation, and reductive amination.

-

A primary alcohol (-OH): Can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.

This bifunctionality allows for stepwise or orthogonal chemical modifications, enabling the construction of complex molecular architectures.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| IUPAC Name | (1s,4s)-4-(aminomethyl)cyclohexan-1-ol hydrochloride | [3] |

| Appearance | Solid | |

| Melting Point | 193-200 °C | |

| Storage | 2-8°C, moisture-sensitive | [1] |

Core Applications in Medicinal Chemistry

The rigid cyclohexane scaffold of cis-4-(Aminomethyl)cyclohexanol is an excellent starting point for creating conformationally restricted analogs of biologically active molecules. This rigidity reduces the entropic penalty upon binding to a target receptor or enzyme, potentially leading to higher affinity and selectivity.

Scaffold for Antifibrinolytic Agents and Analogs

A prominent application of related structures is in the field of antifibrinolytic drugs, which inhibit the breakdown of blood clots. The trans-isomer of the related aminomethylcyclohexane carboxylic acid, known as Tranexamic Acid (TXA), is a clinically significant drug used to treat or prevent excessive blood loss.[4] TXA functions as a lysine analog, blocking the lysine-binding sites on plasminogen and preventing its conversion to plasmin, the primary enzyme responsible for fibrinolysis.[4][5]

The cis-4-(aminomethyl)cyclohexanol scaffold can be used to synthesize novel analogs of TXA. Researchers can explore how modifying the carboxylic acid group of TXA to a hydroxyl group, and altering the stereochemistry from trans to cis, impacts binding affinity and pharmacokinetic properties. Such derivatives could lead to new modulators of the fibrinolytic system with potentially different efficacy, side-effect profiles, or routes of administration.[6][7]

Intermediate in the Synthesis of CNS-Active Agents

The compound serves as a key intermediate for pharmaceuticals targeting the central nervous system (CNS).[8] Its structure is valuable for creating analogs of neurotransmitters or designing molecules that can effectively cross the blood-brain barrier. Applications include the development of compounds with potential analgesic and anticonvulsant properties.[8] The ability to modify the amine and hydroxyl groups allows for the fine-tuning of properties like lipophilicity and hydrogen bonding capacity, which are critical for CNS penetration and target engagement.[8]

Building Block for Kinase Inhibitors and GPCR Modulators

The bifunctional nature of cis-4-(aminomethyl)cyclohexanol makes it an ideal building block for creating diverse chemical libraries for high-throughput screening. In the synthesis of kinase inhibitors or G-protein coupled receptor (GPCR) modulators, the cyclohexane core can serve as a central scaffold from which vectors can be projected into different binding pockets.[9] For example, the amine can be functionalized to interact with a hinge region of a kinase, while the hydroxyl group can be modified to form hydrogen bonds in another part of the active site.

Caption: Synthetic strategy for library generation.

Applications in Materials Science

The utility of this compound extends beyond pharmaceuticals into the realm of polymer chemistry. The presence of both an amine and a hydroxyl group allows it to act as a bifunctional monomer.

Incorporating the rigid and non-planar cyclohexane ring into a polymer backbone can significantly alter the material's properties compared to purely aliphatic or aromatic polymers. Key advantages include:

-

Improved Thermal Stability: The rigid ring structure can increase the glass transition temperature (Tg) of polymers like polyamides and polyesters.

-

Modified Crystallinity: The non-planar structure can disrupt chain packing, reducing crystallinity and potentially increasing transparency and solubility.[2]

-

Enhanced Mechanical Properties: The robust cycloaliphatic core can contribute to higher tensile strength and modulus.

The cis stereochemistry ensures a specific kink in the polymer chain, offering a distinct architectural element compared to its trans counterpart.

Caption: Formation of a polyamide-ester.

Experimental Protocols & Methodologies

General Synthesis Route

The synthesis of this compound is typically achieved through the reduction of a suitable precursor, such as a nitromethyl or cyano derivative of cyclohexanol, followed by salt formation.[1] An alternative and highly stereoselective approach involves a one-pot enzymatic cascade starting from 1,4-cyclohexanedione.[9]

This protocol describes a standard procedure for acylating the primary amine, a common first step in building more complex molecules.

Objective: To synthesize N-((1s,4s)-4-hydroxycyclohexyl)methyl)acetamide.

Materials:

-

This compound

-

Triethylamine (TEA) or another non-nucleophilic base

-

Acetyl chloride or Acetic anhydride

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve 1.0 g of this compound in 20 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Basification: Cool the flask in an ice bath (0 °C). Add 2.5 equivalents of triethylamine dropwise to the suspension. Stir for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.

-

Acylation: While maintaining the temperature at 0 °C, add 1.1 equivalents of acetyl chloride (dissolved in 5 mL of DCM) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding 15 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution, 15 mL of water, and 15 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-acylated product.

Causality: The use of a base (TEA) is critical to deprotonate the ammonium salt, making the nitrogen nucleophilic and reactive towards the electrophilic acetyl chloride.[10] Conducting the initial addition at 0 °C helps control the exothermic reaction. The aqueous work-up removes the triethylamine hydrochloride salt and any unreacted reagents.

Future Outlook and Emerging Research

The potential of this compound is far from exhausted. Future research is likely to focus on several key areas:

-

Asymmetric Synthesis: Developing more efficient and scalable stereoselective syntheses will make this building block more accessible for large-scale drug development.[9]

-

Bioisosteric Replacement: Its use as a rigid scaffold to replace more flexible aliphatic chains or conformationally dynamic rings in existing drugs could lead to second-generation therapeutics with improved ADME/Tox profiles.[11]

-

Functional Materials: Exploration of its use in creating novel functional polymers, such as hydrogels or responsive materials, where the amine and hydroxyl groups can be further functionalized post-polymerization.

Conclusion

This compound is a powerful and versatile chemical building block with significant applications in both medicinal chemistry and materials science.[1][12][13] Its fixed stereochemistry and bifunctional nature provide a robust platform for the rational design of complex molecules with precisely controlled three-dimensional structures. From developing novel CNS agents and antifibrinolytic drug analogs to creating high-performance polymers, this compound offers a wealth of opportunities for innovation. As synthetic methodologies advance, its role in the development of next-generation therapeutics and advanced materials is set to expand.

References

- 1. This compound|1236132-25-4 [benchchem.com]

- 2. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (3667-38-7) for sale [vulcanchem.com]

- 3. This compound 97% | CAS: 1236132-25-4 | AChemBlock [achemblock.com]

- 4. scispace.com [scispace.com]

- 5. 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tranexamic acid derivatives with enhanced absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound [myskinrecipes.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 12. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 13. marketing.emolecules.com [marketing.emolecules.com]

An In-Depth Technical Guide to the Solubility of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Introduction

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a cyclohexanol derivative that serves as a versatile building block and reference standard in medicinal chemistry.[1] Its molecular structure, featuring a cyclohexane ring with both a hydroxyl and an aminomethyl group in the cis configuration, makes it a key intermediate in the synthesis of various biologically active compounds, including mucolytic and potential antihypertensive agents.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is paramount. Solubility is a critical determinant of a drug candidate's bioavailability, dictates formulation strategies, and influences the design of synthetic and purification processes.[4]

This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines authoritative experimental protocols for its determination, and discusses the key factors that govern its behavior in solution.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential before exploring its solubility. These characteristics, summarized in the table below, influence its interactions with various solvents.

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| Synonyms | cis-4-Hydroxycyclohexylamine hydrochloride | |

| CAS Number | 1236132-25-4 | [5][6][7] |

| Molecular Formula | C₇H₁₆ClNO | [1][6] |

| Molecular Weight | 165.66 g/mol | [1][6] |

| Appearance | Off-White to Beige Solid | [2] |

| Melting Point | 193-200 °C | [2] |

| Purity | ≥95-97% | [5][6] |

Solubility Profile

The solubility of a compound is not a single value but a profile that depends on the solvent, temperature, and pH. As an amine hydrochloride salt, this compound's solubility is significantly influenced by its ionic nature.[8]

Qualitative Solubility

Published data provides a qualitative assessment of the compound's solubility in common laboratory solvents.

| Solvent | Solubility | Source |

| DMSO | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

The presence of the hydrochloride salt enhances the molecule's polarity, favoring dissolution in polar solvents.[8][9] The primary amine and hydroxyl groups can participate in hydrogen bonding, while the hydrochloride moiety allows for strong ion-dipole interactions with polar solvent molecules like water.[8][10] Conversely, its solubility in nonpolar solvents is expected to be low.

Factors Influencing Solubility

Several key parameters can significantly alter the solubility of this compound. A comprehensive understanding of these factors is crucial for experimental design and formulation development.

-

pH: The pH of the aqueous medium is a critical factor.[8][11] As the hydrochloride salt of a primary amine, the compound is expected to be highly soluble in acidic to neutral aqueous solutions where the amine group remains protonated (R-NH₃⁺). In basic conditions, the amine will be deprotonated to its free base form (R-NH₂), which is generally less polar and thus less soluble in water. This pH-dependent behavior is a hallmark of amine salts.[9]

-

Temperature: For most solid solutes, including this compound, solubility increases with temperature.[8][11] This endothermic dissolution process means that more energy (in the form of heat) is required to overcome the crystal lattice energy and solvate the ions.[11] This property can be leveraged during recrystallization for purification.

-

Stereochemistry: The cis configuration of the functional groups may lead to intramolecular interactions or steric effects that differentiate its solubility from its trans isomer.[1] Steric strain in the cis isomer can sometimes reduce packing efficiency in the crystal lattice, which could potentially affect solubility compared to the more stable trans form.[1]

The relationship between these key factors and the resulting solubility is a fundamental concept in pre-formulation studies.

References

- 1. This compound|1236132-25-4 [benchchem.com]

- 2. CIS-4-AMINOCYCLOHEXANOL HYDROCHLORIDE CAS#: [m.chemicalbook.com]

- 3. cis-4-Aminocyclohexanol hydrochloride | 56239-26-0 [chemicalbook.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthonix, Inc > 1236132-25-4 | this compound [synthonix.com]

- 6. This compound 97% | CAS: 1236132-25-4 | AChemBlock [achemblock.com]

- 7. keyorganics.net [keyorganics.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. ascendiacdmo.com [ascendiacdmo.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a key bifunctional molecule utilized as a versatile building block in medicinal chemistry and pharmaceutical development.[1] Its stereochemistry and the spatial relationship between the aminomethyl and hydroxyl groups are critical for its intended biological activity and for the physicochemical properties of the resulting active pharmaceutical ingredients (APIs). A thorough structural elucidation and confirmation of its stereochemistry are therefore paramount. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the unambiguous characterization of this compound. As a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights to ensure the integrity of your analytical data.

Molecular Structure and Stereochemistry

The fundamental challenge in the characterization of 4-(aminomethyl)cyclohexanol lies in confirming the cis stereochemistry. In its most stable chair conformation, the cis isomer will have one substituent in an axial position and the other in an equatorial position. This contrasts with the trans isomer, which can exist in a diequatorial conformation, generally the more thermodynamically stable arrangement. This subtle but critical difference in three-dimensional structure gives rise to distinct spectroscopic signatures, particularly in NMR.

Caption: Chair conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed structure and stereochemistry of this compound. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

¹H NMR Spectroscopy

Expertise & Experience: The "Why" Behind the Experiment

In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the signals are highly sensitive to the local electronic environment and the spatial orientation of neighboring protons. For cyclohexane derivatives, the coupling constants between adjacent protons are particularly diagnostic of their axial or equatorial positions. This allows for the definitive assignment of the cis stereochemistry.

Experimental Protocol: A Self-Validating System

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), in a clean NMR tube. D₂O is often preferred for hydrochloride salts due to its ability to exchange with labile protons (OH and NH₃⁺), which simplifies the spectrum.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrumental Parameters (300 MHz or higher):

-

Solvent: D₂O

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (CH-OH) | ~3.8 - 4.0 | Multiplet | 1H |

| Cyclohexane Ring Protons (axial & equatorial) | ~1.2 - 2.2 | Complex Multiplets | 8H |

| H-7 (CH₂-NH₃⁺) | ~2.9 - 3.1 | Doublet | 2H |

| H-4 (CH-CH₂) | ~1.6 - 1.8 | Multiplet | 1H |

| OH, NH₃⁺ | Not observed (exchanged with D₂O) | - | - |

In-Depth Interpretation

-

H-1 (CH-OH): The proton on the carbon bearing the hydroxyl group is expected to be the most downfield of the ring protons due to the deshielding effect of the electronegative oxygen atom. Its multiplicity will be complex due to coupling with the adjacent methylene protons.

-

Cyclohexane Ring Protons: The signals for the remaining cyclohexane protons will appear as a series of overlapping multiplets in the upfield region. The complexity arises from the conformational rigidity of the ring and the different chemical environments of the axial and equatorial protons.

-

H-7 (CH₂-NH₃⁺): The methylene protons adjacent to the protonated amino group will be deshielded and appear as a doublet, due to coupling with the H-4 proton.

-

H-4 (CH-CH₂): This methine proton will be coupled to the adjacent ring protons and the H-7 methylene protons, resulting in a complex multiplet.

-

Labile Protons (OH, NH₃⁺): In D₂O, the protons of the hydroxyl and ammonium groups will exchange with deuterium and will therefore not be observed in the ¹H NMR spectrum.

¹³C NMR Spectroscopy

Expertise & Experience: The "Why" Behind the Experiment

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of its attached atoms. This technique is particularly useful for confirming the number of unique carbon atoms in the molecule.

Experimental Protocol: A Self-Validating System

-

Sample Preparation:

-

Accurately weigh 20-50 mg of the sample.

-

Dissolve in 0.6-0.7 mL of D₂O or CD₃OD.

-

-

Instrumental Parameters (75 MHz or higher):

-

Solvent: D₂O

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more to overcome the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-OH) | ~68 - 72 |

| C4 (CH-CH₂) | ~35 - 40 |

| C7 (CH₂-NH₃⁺) | ~45 - 50 |

| C2, C6, C3, C5 (Cyclohexane Ring) | ~25 - 35 |

In-Depth Interpretation

-

C1 (CH-OH): The carbon attached to the hydroxyl group will be the most downfield signal in the aliphatic region due to the strong deshielding effect of the oxygen atom.

-

C7 (CH₂-NH₃⁺): The carbon of the aminomethyl group will also be significantly deshielded by the protonated nitrogen atom.

-

C4 (CH-CH₂): The methine carbon at the point of attachment of the aminomethyl group will appear at an intermediate chemical shift.

-

Cyclohexane Ring Carbons: The remaining four carbons of the cyclohexane ring are expected to have similar chemical shifts and may overlap, appearing in the more upfield region of the spectrum. Due to the cis stereochemistry, C2/C6 and C3/C5 may be chemically equivalent, leading to fewer than 7 signals in the spectrum.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: The "Why" Behind the Experiment

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: A Self-Validating System

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 - 3200 | O-H stretch (alcohol) | Broad, Strong |

| ~3200 - 2800 | N-H stretch (ammonium) | Broad, Strong |

| ~2950 - 2850 | C-H stretch (aliphatic) | Strong |

| ~1600 - 1500 | N-H bend (ammonium) | Medium |

| ~1100 - 1000 | C-O stretch (alcohol) | Strong |

In-Depth Interpretation

-

O-H and N-H Stretching: The most prominent features in the IR spectrum will be the broad and strong absorption bands in the high-frequency region, corresponding to the O-H stretching of the alcohol and the N-H stretching of the ammonium group. These bands are often broad due to hydrogen bonding.

-

C-H Stretching: Sharp, strong peaks just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the cyclohexane and aminomethyl groups.

-

N-H Bending: A medium intensity band in the 1600-1500 cm⁻¹ region is expected for the N-H bending vibration of the primary ammonium group.

-

C-O Stretching: A strong absorption in the fingerprint region, typically around 1050 cm⁻¹, is indicative of the C-O stretching of the secondary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: The "Why" Behind the Experiment

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For a hydrochloride salt, electrospray ionization (ESI) is a suitable soft ionization technique that can detect the protonated molecule.

Experimental Protocol: A Self-Validating System

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

-

Instrumental Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50 - 500.

-

Predicted MS Data

| m/z | Assignment |

| 130.12 | [M+H]⁺ (protonated free base, C₇H₁₆NO⁺) |

| 112.11 | [M+H - H₂O]⁺ |

In-Depth Interpretation

-

Molecular Ion: In positive ion ESI-MS, the hydrochloride salt will dissociate, and the free amine will be protonated. Therefore, the most abundant ion observed will be the protonated molecule [M+H]⁺ of the free base, cis-4-(aminomethyl)cyclohexanol (C₇H₁₅NO), which has a calculated exact mass of 130.1283.

-

Fragmentation: A common fragmentation pathway for cyclohexanol derivatives is the loss of a water molecule (18 Da). Therefore, a significant fragment ion at m/z 112.1177 corresponding to [M+H - H₂O]⁺ is expected.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and robust analytical toolkit for the structural characterization of this compound. While IR and MS can confirm the presence of the required functional groups and the correct molecular weight, NMR spectroscopy, particularly ¹H NMR, is indispensable for the unambiguous confirmation of the cis stereochemistry. The protocols and interpretations provided in this guide are designed to ensure the generation of high-quality, reliable data for researchers, scientists, and drug development professionals.

References

Thermodynamic stability of cis vs trans 4-aminocyclohexanol isomers

An In-depth Technical Guide to the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol Isomers

Authored by: Gemini, Senior Application Scientist

Abstract

The Foundational Principle: Conformational Analysis of the Cyclohexane Chair

To comprehend the stability of substituted cyclohexanes, one must first appreciate the conformational dynamics of the parent ring. Cyclohexane eschews a planar structure, which would be fraught with angle strain (120° bond angles instead of the ideal 109.5°) and severe eclipsing strain.[6] Instead, it adopts a puckered, three-dimensional structure known as the chair conformation . This arrangement is the global energy minimum for cyclohexane, as it masterfully eliminates both angle and torsional strain.[7]

In the chair conformation, the twelve hydrogen atoms are distributed into two distinct sets of positions:

-

Axial (a): Six hydrogens point vertically, parallel to the principal axis of the ring, alternating up and down.

-

Equatorial (e): Six hydrogens point outwards from the perimeter of the ring, roughly in the "equator" of the molecule.

A critical dynamic feature of the cyclohexane chair is ring flipping , a rapid interconversion between two equivalent chair conformations. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[7][8] For unsubstituted cyclohexane, this flip is energetically inconsequential. However, for substituted cyclohexanes like 4-aminocyclohexanol, the two chair conformers are no longer energetically equivalent, and one is strongly preferred.

Figure 1: The dynamic equilibrium of cyclohexane chair conformations and the primary source of steric strain for axial substituents.

The primary reason for this energy difference is 1,3-diaxial interaction . An axial substituent experiences steric repulsion from the two other axial hydrogens (or other groups) on the same face of the ring.[9][10] Placing a substituent in the more spacious equatorial position avoids this strain, making it the overwhelmingly favored position for most groups.

Comparative Analysis of cis and trans 4-Aminocyclohexanol

The relative stability of the cis and trans isomers is a direct consequence of how the amino (-NH₂) and hydroxyl (-OH) groups can occupy the axial and equatorial positions.

trans-4-Aminocyclohexanol: The Diequatorial Advantage

In the trans isomer, the -OH and -NH₂ groups are on opposite faces of the cyclohexane ring. This stereochemical arrangement permits the molecule to adopt a chair conformation where both substituents occupy equatorial positions . This diequatorial conformation is exceptionally stable because it minimizes steric strain for both functional groups. The alternative chair conformer, produced by a ring flip, would place both bulky groups in the highly unfavorable axial positions (diaxial), making its contribution to the overall equilibrium negligible.[10]

cis-4-Aminocyclohexanol: The Inevitable Axial Substituent

In the cis isomer, the -OH and -NH₂ groups are on the same face of the ring. This configuration creates a conformational dilemma: in any possible chair conformation, one substituent must be axial while the other is equatorial .[10] This axial-equatorial arrangement is inherently less stable than the diequatorial conformation of the trans isomer because one of the groups will always experience destabilizing 1,3-diaxial interactions. The molecule will rapidly flip between the two axial-equatorial conformations, with the equilibrium slightly favoring the conformer that places the bulkier group in the equatorial position.

Figure 2: Conformational possibilities for trans and cis 4-aminocyclohexanol. The trans isomer can achieve a low-energy diequatorial state.

Quantitative Energetic Assessment: A-Values

To move from a qualitative to a quantitative understanding, we employ A-values . An A-value represents the Gibbs free energy difference (ΔG°) between a conformer with a substituent in the axial position and one with it in the equatorial position.[11] It is a direct measure of the steric strain introduced by an axial group.[12]

| Substituent | A-Value (kcal/mol) | Source |

| -OH (Hydroxyl) | ~0.6 - 1.0 | [12] |

| -NH₂ (Amino) | ~1.2 - 1.7 | [12] |

Note: A-values can be solvent-dependent, particularly for groups capable of hydrogen bonding.

Using these values, we can estimate the relative energies:

-

trans (diequatorial): This is the ground state, our reference point (ΔG° ≈ 0 kcal/mol).

-

cis (axial-OH, equatorial-NH₂): This conformer is destabilized by the A-value of the axial hydroxyl group (ΔG° ≈ +0.6 to +1.0 kcal/mol).

-

cis (equatorial-OH, axial-NH₂): This conformer is destabilized by the A-value of the axial amino group (ΔG° ≈ +1.2 to +1.7 kcal/mol).

The data unequivocally demonstrates that the trans isomer, by avoiding these axial penalties, is significantly more thermodynamically stable than the cis isomer.[10] The equilibrium mixture of the cis isomer would predominantly consist of the conformer with the less bulky -OH group in the axial position.

A Countervailing Force? Intramolecular Hydrogen Bonding

A pertinent question is whether an intramolecular hydrogen bond (IMHB) could stabilize the cis isomer.[13] In principle, a hydrogen bond could form between an axial hydroxyl group (as the donor) and an equatorial amino group (as the acceptor), or vice versa. This would create a six-membered ring structure that could add a degree of stability.[14][15][16]

Experimental and Computational Verification

The theoretical framework is robustly supported by both experimental and computational methodologies designed to probe the energetics of molecular conformations.

Experimental Protocol: Isomer Equilibration

The relative thermodynamic stability can be determined experimentally by allowing the isomers to interconvert under conditions that establish a thermodynamic equilibrium. The ratio of the isomers at equilibrium directly reflects their free energy difference.[17]

Step-by-Step Protocol:

-

Preparation: A sample of either pure cis- or trans-4-aminocyclohexanol (or a known non-equilibrium mixture) is dissolved in a suitable high-boiling, inert solvent (e.g., dioxane).

-

Catalysis: A catalyst capable of facilitating isomerization is added. A common method involves using a base, such as sodium isopropoxide, which can promote equilibration.

-

Equilibration: The reaction mixture is heated under reflux for a duration sufficient to ensure that thermodynamic equilibrium is reached (typically monitored by taking aliquots over time).

-

Quenching: The reaction is cooled rapidly and neutralized (e.g., with a mild acid) to "lock" the isomer ratio at the equilibrium position.

-

Analysis: The final ratio of cis to trans isomers is quantified using an analytical technique such as Gas Chromatography (GC) or ¹H NMR spectroscopy.

-

Calculation: The equilibrium constant (K_eq = [trans]/[cis]) is calculated from the isomer ratio. The standard Gibbs free energy difference is then determined using the equation: ΔG° = -RT ln(K_eq) .

Figure 3: Experimental workflow for determining isomer stability via catalyzed equilibration.

Computational Chemistry Workflow

Modern computational chemistry provides powerful predictive tools for assessing conformational energies with high accuracy.[18][19] Density Functional Theory (DFT) is a widely used method for this purpose.[20]

Step-by-Step Protocol:

-

Structure Generation: Initial 3D structures of all plausible conformers for both cis and trans isomers (diequatorial, diaxial, axial-equatorial) are built in silico.

-

Conformational Search: A systematic search is performed to ensure all low-energy minima on the potential energy surface are identified.[21][22]

-

Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure using a chosen level of theory (e.g., B3LYP functional with a 6-31+G(d,p) basis set).

-

Frequency Calculation: Vibrational frequency calculations are performed on each optimized structure. This confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies) and provides zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: The total electronic energy and Gibbs free energy are calculated for the most stable conformer of each isomer.

-

Stability Determination: The difference in the calculated Gibbs free energies (ΔG) between the most stable trans conformer and the most stable cis conformer yields the predicted thermodynamic stability difference.

References

- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 4. researchgate.net [researchgate.net]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. A value - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repositorio.uam.es [repositorio.uam.es]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Computational Chemistry Highlights: 2018 [compchemhighlights.org]

- 21. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Maestro Tutorial: Conformational Analysis [people.chem.ucsb.edu]

Methodological & Application

Synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride protocol

An Application Note for the Synthesis of cis-4-(Aminomethyl)cyclohexanol Hydrochloride

Introduction: Strategic Importance of a Versatile Intermediate